(2R)-2-hydroxypentanoic acid chemical properties
(2R)-2-hydroxypentanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (2R)-2-hydroxypentanoic Acid
This guide provides a comprehensive overview of the chemical and physical properties of (2R)-2-hydroxypentanoic acid, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Chemical and Physical Properties
(2R)-2-hydroxypentanoic acid, also known as (R)-2-hydroxyvaleric acid, is a chiral organic compound. Its properties are summarized below. It is important to note that some experimental data is reported for the racemic mixture, (±)-2-hydroxypentanoic acid, and is indicated as such.
Table 1: General and Physical Properties of 2-hydroxypentanoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| CAS Number | 24809-83-4 | [1] |
| Appearance | Colorless to pale yellow solid or semi-solid | [3] |
| Melting Point | 34-35 °C (racemic mixture) | [3][4][5] |
| Boiling Point | ~220-225 °C ((S)-isomer); 248 - 257.77 °C (racemic mixture, estimate) | [3][6][7] |
| pKa | 3.85 ± 0.20 (Predicted, racemic mixture) | [3] |
| LogP | 0.45 (racemic mixture) | [4][5] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate (B1210297), and Methanol | [3] |
Spectroscopic Data
Detailed spectroscopic data for the pure (2R)-enantiomer is not widely available in the public domain. The following tables summarize predicted data and data available for the racemic mixture of 2-hydroxypentanoic acid.
Table 2: Predicted ¹H NMR Spectral Data for 2-hydroxypentanoic acid
Solvent: D₂O
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.1 | Triplet | H-2 |
| ~1.7 | Multiplet | H-3 |
| ~1.4 | Multiplet | H-4 |
| ~0.9 | Triplet | H-5 |
Table 3: Predicted ¹³C NMR Spectral Data for 2-hydroxypentanoic acid
Solvent: D₂O
| Chemical Shift (ppm) | Assignment |
| ~180 | C-1 (C=O) |
| ~70 | C-2 (CH-OH) |
| ~35 | C-3 (CH₂) |
| ~18 | C-4 (CH₂) |
| ~13 | C-5 (CH₃) |
Table 4: Mass Spectrometry Data for 2-hydroxypentanoic acid (Racemic Mixture)
| m/z | Relative Intensity | Interpretation |
| 117 | 100 | [M-H]⁻ (in negative ion mode) |
| 71 | 63.06 | Fragmentation product |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Biological Significance and Metabolic Pathway
(2R)-2-hydroxypentanoic acid is a D-alpha-hydroxy acid that can be metabolized by specific enzymes. It is oxidized by D-2-hydroxyacid dehydrogenase (2-HADH), a class of NAD(P)⁺-dependent oxidoreductases.[8][9][10] This enzyme converts the 2-hydroxy acid into its corresponding 2-keto acid, 2-oxopentanoic acid.[2] This product can then enter central metabolic pathways, for instance, by being converted to acetyl-CoA, which feeds into the citric acid cycle for energy production.[2] Elevated levels of 2-hydroxyvaleric acid in urine have been associated with certain metabolic disorders, such as lactic acidosis.[11]
Caption: Metabolic pathway of (2R)-2-hydroxypentanoic acid.
Experimental Protocols
The enantioselective synthesis of (2R)-2-hydroxypentanoic acid can be achieved through various methods, including asymmetric synthesis or the resolution of a racemic mixture.[12] A common and effective method for the latter is enzymatic kinetic resolution.[13]
Protocol: Enzymatic Kinetic Resolution of (±)-2-hydroxypentanoic acid using Lipase (B570770)
This protocol describes a general procedure for the kinetic resolution of racemic 2-hydroxypentanoic acid via lipase-catalyzed transesterification. This method selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[12][13]
Materials:
-
(±)-2-hydroxypentanoic acid
-
Lipase (e.g., Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) for workup
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (B86663) (anhydrous) or Magnesium sulfate (anhydrous)
-
Dichloromethane (B109758) or Ethyl acetate for extraction
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve (±)-2-hydroxypentanoic acid (1 equivalent) in the chosen anhydrous organic solvent.
-
Add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).
-
Add the lipase (typically 10-50% by weight of the substrate).
-
Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals.
-
Analyze the aliquots by a suitable method, such as chiral HPLC or GC, to determine the conversion and the enantiomeric excess (e.e.) of the remaining starting material and the product.
-
The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the unreacted starting material.
-
-
Workup and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution to remove the unreacted acidic enantiomer.
-
Separate the aqueous and organic layers. The aqueous layer contains the salt of the unreacted (2R)-2-hydroxypentanoic acid.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to pH 2-3 and extract with ethyl acetate.
-
Dry the combined organic extracts from the acidification step over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantioenriched (2R)-2-hydroxypentanoic acid.
-
The organic layer from the bicarbonate wash contains the acylated enantiomer. This can be purified by silica gel column chromatography.
-
-
Deprotection (if necessary):
-
The acylated enantiomer can be hydrolyzed back to the free hydroxy acid (in this case, the (S)-enantiomer) by acidic or basic hydrolysis if desired.
-
-
Characterization:
-
Determine the enantiomeric excess of the purified (2R)-2-hydroxypentanoic acid using chiral HPLC or by converting it to a diastereomeric derivative and analyzing by NMR.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: General workflow for enzymatic kinetic resolution.
References
- 1. (2R)-2-hydroxypentanoic acid | C5H10O3 | CID 6950705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-Hydroxypentanoic acid | CymitQuimica [cymitquimica.com]
- 3. 2-hydroxyvaleric acid | 617-31-2 [chemicalbook.com]
- 4. 2-hydroxypentanoic acid [stenutz.eu]
- 5. (+-)-2-Hydroxypentanoic acid | C5H10O3 | CID 98009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem-tools.com [chem-tools.com]
- 7. astechireland.ie [astechireland.ie]
- 8. researchgate.net [researchgate.net]
- 9. Classification, substrate specificity and structural features of D-2-hydroxyacid dehydrogenases: 2HADH knowledgebase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Classification, substrate specificity and structural features of D-2-hydroxyacid dehydrogenases: 2HADH knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Showing Compound 2-Hydroxyvaleric acid (FDB022717) - FooDB [foodb.ca]
- 12. 2-Hydroxypentanoic Acid|Research Chemical [benchchem.com]
- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]
